3-Bromo-9-(2-ethylhexyl)-9H-carbazole

Description

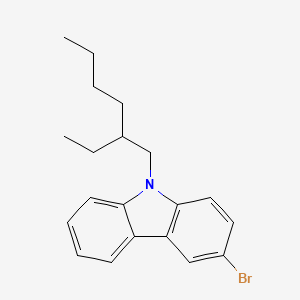

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-9-(2-ethylhexyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrN/c1-3-5-8-15(4-2)14-22-19-10-7-6-9-17(19)18-13-16(21)11-12-20(18)22/h6-7,9-13,15H,3-5,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUMJBPNVXDEDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628336-85-6 | |

| Record name | 3-Bromo-9-(2-ethylhexyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-9-(2-ethylhexyl)-9H-carbazole CAS 628336-85-6 properties

Topic: 3-Bromo-9-(2-ethylhexyl)-9H-carbazole (CAS 628336-85-6) Content Type: Technical Monograph Audience: Researchers, Material Scientists, and Drug Development Professionals

The Asymmetric Architect for Organic Electronics and Medicinal Chemistry

Executive Summary

In the precision engineering of organic semiconductors and bioactive scaffolds, 3-Bromo-9-(2-ethylhexyl)-9H-carbazole (CAS 628336-85-6) serves as a critical "termination" or "asymmetric" building block. Unlike its 3,6-dibromo or 2,7-dibromo counterparts—which are used to polymerize main chains—this mono-functionalized intermediate enables the synthesis of asymmetric hole-transport materials (HTMs) , end-capped oligomers, and star-shaped dendrimers.

Its 2-ethylhexyl chain provides superior solubility compared to ethyl or phenyl analogs, preventing aggregation in solution-processed Organic Photovoltaics (OPV) and OLEDs. This guide details the rigorous synthesis, purification, and application protocols required to utilize this material at an electronic-grade purity level (>99.5%).

Chemical Identity & Physical Properties

The introduction of the branched 2-ethylhexyl chain disrupts the π-π stacking often seen in planar carbazoles, rendering this compound a viscous liquid at room temperature—a distinct handling advantage over solid analogs like 3-bromo-9-ethylcarbazole.

| Property | Specification |

| CAS Number | 628336-85-6 |

| IUPAC Name | 3-Bromo-9-(2-ethylhexyl)-9H-carbazole |

| Molecular Formula | C₂₀H₂₄BrN |

| Molecular Weight | 358.32 g/mol |

| Physical State | Viscous Liquid (Colorless to Brown) |

| Solubility | Soluble in CHCl₃, THF, Toluene, DCM; Insoluble in Water |

| Boiling Point | ~200°C (at reduced pressure, est.) |

| Density | ~1.1-1.2 g/mL (est.) |

| Key Impurities | 9-(2-ethylhexyl)carbazole (starting material), 3,6-Dibromo-9-(2-ethylhexyl)carbazole (over-brominated) |

Strategic Synthesis: The Regioselectivity Challenge

The synthesis of the mono-bromo derivative requires strict kinetic control. The carbazole ring is highly activated at the 3 and 6 positions. A slight excess of brominating agent or elevated temperature triggers the formation of the 3,6-dibromo byproduct, which is difficult to separate due to similar polarity.

Protocol: Controlled Mono-Bromination via NBS

Objective: Synthesize 3-Bromo-9-(2-ethylhexyl)-9H-carbazole with <5% dibromo impurity.

Reagents:

-

9-(2-Ethylhexyl)-9H-carbazole (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (0.98 - 1.0 eq) Strict stoichiometry

-

DMF (Dimethylformamide) or THF (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 9-(2-ethylhexyl)carbazole in DMF (0.2 M concentration) in a light-shielded flask (NBS is light sensitive).

-

Cooling: Cool the solution to 0°C using an ice bath. Low temperature is crucial to suppress the second bromination event.

-

Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise over 60 minutes. Do not dump NBS as a solid; local high concentrations favor dibromination.

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to Room Temperature (RT) overnight. Monitor via TLC (Hexane:EtOAc 95:5). The mono-bromo product typically runs slightly lower than the starting material but higher than the dibromo.

-

Quench: Pour into ice water. Extract with Dichloromethane (DCM).[2]

-

Purification: Wash organic layer with brine, dry over MgSO₄. Concentrate to a crude oil.

Purification Insight: Flash column chromatography is mandatory.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient Hexane → 2% EtOAc in Hexane.

-

Note: Recrystallization is often ineffective due to the liquid nature of the product; distillation or chromatography is required.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired mono-bromination and the parasitic di-bromination.

Caption: Kinetic pathway of carbazole bromination. Controlling temperature and stoichiometry maximizes k1 over k2.

Applications in Organic Electronics

This compound is the "gatekeeper" for asymmetric functionalization. It is primarily used in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to attach the carbazole unit as a pendant donor.

Workflow: Synthesis of Asymmetric Host Materials

In OLEDs, host materials often require a bipolar nature (electron-donating and electron-withdrawing moieties). CAS 628336-85-6 provides the electron-donating carbazole block.

Example Reaction: Coupling with a Benzothiadiazole (Acceptor) derivative.

-

Precursors: 3-Bromo-9-(2-ethylhexyl)carbazole + 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole.

-

Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/S-Phos.

-

Base: K₂CO₃ (2M aq).

-

Solvent: Toluene/Ethanol/Water (biphasic).

-

Outcome: A D-A (Donor-Acceptor) molecule used for green/red emission or as a TADF (Thermally Activated Delayed Fluorescence) emitter.

Molecular Construction Workflow

Caption: Stepwise utilization of CAS 628336-85-6 in constructing advanced optoelectronic materials.

Characterization & QC

For research applications, identity must be confirmed via NMR.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region (7.0 - 8.2 ppm): Look for the specific splitting pattern of the 3-substituted ring (singlet at ~8.2 ppm for H4, doublet for H2, doublet for H1) and the unsubstituted ring.

-

N-CH₂ (4.0 - 4.2 ppm): A doublet or multiplet (depending on resolution) integrating to 2 protons.

-

Aliphatic Chain (0.8 - 2.0 ppm): Complex multiplets corresponding to the 2-ethylhexyl group (CH, CH₂, CH₃).

-

-

Purity Check: GC-MS is preferred over LC-MS for this non-polar intermediate. Look for the molecular ion peak [M]+ at m/z ~357/359 (1:1 isotopic ratio for Br).

Handling & Safety (SDS Summary)

Signal Word: Warning

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautionary Measures:

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Storage: Store in a cool, dry place away from light. Brominated compounds can degrade (discolor) upon prolonged exposure to UV light.

-

Spill: Absorb with inert material (sand/vermiculite). Do not flush into surface water; carbazoles are toxic to aquatic life.

References

-

Tokyo Chemical Industry (TCI). Product Specification: 3-Bromo-9-(2-ethylhexyl)-9H-carbazole. Retrieved from

-

Dalvi, B. A., & Lokhande, P. D. (2018). Efficient synthesis of carbazole derivatives via copper-catalyzed intramolecular C-N bond formation. Tetrahedron Letters, 59(22), 2145-2149.[4] (Context on carbazole synthesis).

- Bezuglyi, V., et al. (2015).Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71354044, 3-Bromo-9-hexyl-9H-carbazole. (Analogous spectral data). Retrieved from

Sources

3-bromo-N-(2-ethylhexyl)carbazole structure and molecular weight

An In-depth Technical Guide to 3-bromo-N-(2-ethylhexyl)carbazole for Advanced Material Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-bromo-N-(2-ethylhexyl)carbazole, a pivotal molecular building block in the domain of organic electronics and pharmaceutical research. We will dissect its molecular architecture and physicochemical properties, present a field-proven, two-step synthesis protocol, and discuss its significant applications. This document is tailored for researchers, chemists, and materials scientists engaged in the development of next-generation organic semiconductors and novel therapeutic agents.

Introduction: The Strategic Importance of 3-bromo-N-(2-ethylhexyl)carbazole

Carbazole and its derivatives are a cornerstone of modern materials science, prized for their robust thermal stability and advantageous electronic properties, particularly their capacity for hole transport.[1] The strategic functionalization of the carbazole scaffold allows for the fine-tuning of these properties to meet the specific demands of advanced applications.

3-bromo-N-(2-ethylhexyl)carbazole emerges as a particularly valuable intermediate for two key reasons. First, the introduction of a 2-ethylhexyl chain at the 9-position (the nitrogen atom) significantly enhances the molecule's solubility in common organic solvents. This is a critical modification that facilitates solution-based processing, a cost-effective and scalable method for device fabrication. Second, the bromine atom at the 3-position serves as a versatile reactive handle. This site is primed for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the straightforward construction of more complex, conjugated molecular systems.[1] Consequently, this compound is a key precursor for a range of materials, including hole-transport layers in OLEDs and perovskite solar cells, as well as active components in organic field-effect transistors.[1][2]

Molecular Structure and Physicochemical Profile

The molecular integrity and purity of a precursor are paramount for the successful synthesis of high-performance materials. Here, we detail the fundamental properties of 3-bromo-N-(2-ethylhexyl)carbazole.

Chemical Structure

The structure consists of a planar, tricyclic carbazole core, with a branched 2-ethylhexyl group attached to the nitrogen atom and a bromine atom substituting a hydrogen at the 3-position of one of the benzene rings.

Caption: Molecular structure of 3-bromo-N-(2-ethylhexyl)carbazole.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₄BrN | [3] |

| Molecular Weight | 358.32 g/mol | [3] |

| CAS Number | 628336-85-6 | [3][4] |

| Physical Form | Liquid, Semi-Solid, or Solid | |

| Purity | ≥98% (typical commercial grade) | [3] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4] |

Synthesis Protocol: A Self-Validating Workflow

The synthesis of 3-bromo-N-(2-ethylhexyl)carbazole is reliably achieved via a two-step process. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow with checkpoints.

Experimental Protocol

Step 1: N-Alkylation of Carbazole

-

Rationale: This is a classic Williamson ether synthesis-type reaction applied to an amine. A moderately strong base is required to deprotonate the carbazole nitrogen, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-ethylhexyl bromide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium ions and leaving the carbonate anion more reactive.

-

Methodology:

-

To a stirred solution of carbazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add 2-ethylhexyl bromide (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Checkpoint: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the carbazole spot.

-

After cooling to room temperature, pour the reaction mixture into a large volume of cold water.

-

The crude product will precipitate. Collect the solid by filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from ethanol to yield N-(2-ethylhexyl)carbazole as a white solid.

-

Step 2: Electrophilic Aromatic Bromination

-

Rationale: The carbazole ring system is electron-rich and readily undergoes electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine (Br⁺), which minimizes the risk of over-bromination that can occur with liquid bromine.[5] The reaction is typically performed in a non-polar solvent like dichloromethane (CH₂Cl₂) at low to ambient temperatures to control regioselectivity, favoring substitution at the 3 and 6 positions.

-

Methodology:

-

Dissolve the N-(2-ethylhexyl)carbazole (1.0 eq) from Step 1 in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Checkpoint: Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with hexane) to afford pure 3-bromo-N-(2-ethylhexyl)carbazole.

-

Applications in Research and Drug Development

The utility of 3-bromo-N-(2-ethylhexyl)carbazole is primarily as a versatile intermediate.

-

Organic Electronics: This compound is a fundamental building block for a variety of organic electronic materials.[6] The bromo-substituent allows for facile participation in cross-coupling reactions, enabling the synthesis of hole-transport materials for OLEDs, polymers for organic photovoltaics, and semiconductors for OFETs.[1][2] For example, it can be used to create copolymers with fluorene, resulting in materials with wide bandgaps suitable for hole-transport layers in OLEDs.[2]

-

Pharmaceutical Research: The carbazole scaffold is a known pharmacophore present in several biologically active compounds.[5] While this specific derivative is more prominent in materials science, its structure serves as a potential starting point for medicinal chemists to synthesize novel compounds for drug discovery programs, particularly in areas like anticancer research.[5]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established, fundamental organic chemistry reactions. The trustworthiness of this synthesis is ensured by the integrated checkpoints:

-

TLC Monitoring: Provides real-time, qualitative assessment of reaction progress, preventing premature workup or unnecessary reaction time.

-

Purification Methods: Recrystallization and column chromatography are robust methods for isolating the product and removing unreacted starting materials and by-products, ensuring high purity of the final compound.

-

Spectroscopic Confirmation: Final product identity and purity should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

By adhering to this structured and monitored approach, researchers can confidently synthesize high-purity 3-bromo-N-(2-ethylhexyl)carbazole for their specific research needs.

References

-

The Versatility of Carbazole Derivatives: Focusing on 3-Bromo-9-ethylcarbazole in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

3-Bromo-9-(2-ethylhexyl)-9H-carbazole. GlpBio. Available at: [Link]

-

Bezuglyi, Y. V., et al. (2016). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 527-528. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 628336-85-6|3-Bromo-9-(2-ethylhexyl)-9H-carbazole|BLD Pharm [bldpharm.com]

- 5. scienceopen.com [scienceopen.com]

- 6. 3-Bromo-9-(2-ethylhexyl)-9H-carbazole | 628336-85-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Engineering Carbazole Derivatives for Organic Semiconductors: Synthesis, Photophysics, and Device Integration

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.

Introduction and Mechanistic Grounding

The 9H-carbazole scaffold is a privileged, ubiquitous building block in both organic electronics and medicinal chemistry. Its prominence in the synthesis of organic semiconductors—specifically as hole transport materials (HTMs) and phosphorescent hosts—stems from a unique combination of structural and electronic properties 1.

From a mechanistic perspective, the fully aromatic system of carbazole provides extensive

Structure-Property Relationships: Tuning the Frontier Orbitals

In the rational design of carbazole-based semiconductors, controlling the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is paramount.

The Causality of Linkage Topology

The linkage geometry between carbazole units directly dictates the extent of

-

Para-Linkages (e.g., CBP): In 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), the para-linkage allows extended conjugation across the biphenyl core. The HOMO is localized on the electron-donating carbazole groups, while the LUMO resides on the central biphenyl [[3]](). This extended conjugation lowers the triplet energy (

eV), making CBP suitable for green phosphorescent organic light-emitting diodes (PhOLEDs) but highly inefficient for blue PhOLEDs due to reverse energy transfer quenching [[3]](). -

Meta-Linkages (e.g., mCP): To confine the triplet exciton, 1,3-Bis(N-carbazolyl)benzene (mCP) utilizes a meta-phenyl linkage. This structural choice intentionally breaks the

-conjugation, restricting the triplet spin density strictly to the N-phenylcarbazole moieties 3. Consequently, the -

Steric Twisting (e.g., CDBP): Introducing methyl groups at the 2- and 2'-positions of the biphenyl core (as in CDBP) forces a severe dihedral twist between the phenyl rings. This steric hindrance interrupts conjugation similarly to a meta-linkage, yielding a high triplet energy (

eV) while maintaining excellent electrochemical stability 4.

Synthetic Methodologies: The Buchwald-Hartwig Protocol

The functionalization of the carbazole core heavily relies on palladium-catalyzed cross-coupling reactions. The double amination of 3,6-dibromocarbazole via the Buchwald-Hartwig reaction is a cornerstone technique for synthesizing extended hole-transporting networks and star-shaped organic semiconductors [[5]]().

Self-Validating Protocol: Buchwald-Hartwig Amination of 3,6-Dibromocarbazole

Objective: Synthesize a highly fluorescent, extended carbazole-amine derivative.

-

Reagent Preparation & Inert Atmosphere: To an oven-dried Schlenk flask, add 3,6-dibromocarbazole (1.0 eq), the desired secondary amine (2.2 eq), Pd

(dba)-

Causality: Pd

(dba)

-

-

Base Addition & Degassing: Add sodium tert-butoxide (NaOtBu, 3.0 eq). Evacuate and backfill the flask with ultra-pure Argon three times 5.

-

Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine upon its coordination to the palladium center. Argon prevents the rapid oxidation of the active Pd(0) species to an inactive Pd(II) state 5.

-

-

Solvent Addition & Heating: Inject anhydrous, deoxygenated toluene. Heat the reaction mixture to 80–110 °C with vigorous stirring for 12–24 hours 5.

-

Causality: Toluene provides the necessary high boiling point to overcome the activation energy barrier of the cross-coupling cycle 5.

-

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete consumption of the 3,6-dibromocarbazole spot and the emergence of a highly fluorescent product spot under 365 nm UV light validates successful C-N bond formation 6.

-

Workup & Purification: Cool to room temperature, quench with water, extract with ethyl acetate, and wash with brine. Purify the crude product via silica gel column chromatography 5.

Caption: Workflow for the Palladium-Catalyzed Buchwald-Hartwig Amination of Carbazole Derivatives.

Device Integration: Charge Transport & Energy Transfer

Beyond OLEDs, ladder-type carbazole architectures, such as diindolo[3,2-b:2′,3′-h]carbazole derivatives, are deployed in Organic Thin-Film Transistors (OTFTs). The extended planar core promotes dense intermolecular

In PhOLEDs, bipolar hosts containing carbazole (donor) and electron-accepting units (e.g., dibenzofuran or triazine) are utilized to balance charge carrier fluxes. The mechanism relies on Dexter energy transfer, where the host's triplet exciton must be higher in energy than the dopant emitter to prevent non-radiative back-transfer 9.

Caption: Charge transport and Dexter energy transfer pathway in a carbazole-hosted PhOLED device.

Quantitative Data Summary

The table below highlights the photophysical parameters of benchmark carbazole derivatives used in modern optoelectronics.

| Material | Linkage Topology | HOMO (eV) | LUMO (eV) | Triplet Energy ( | Primary Device Function |

| CBP | para-Biphenyl | -5.30 | -1.23 | 2.55 – 2.67 eV | Host for Green PhOLEDs |

| mCP | meta-Phenyl | -5.30 | -0.77 | 2.90 – 3.02 eV | Host for Blue PhOLEDs |

| CDBP | Dimethyl-biphenyl | -5.40 | -2.30 | 2.79 – 2.95 eV | Host for Deep Blue PhOLEDs |

| 26CzDBF | Dibenzofuran | -6.05 | -2.66 | ~2.90 eV | Bipolar Host |

(Data aggregated from theoretical DFT simulations and cyclic voltammetry measurements [[10]](), [[3]](), 4)

References

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds - MDPI -1

-

Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - PMC - 9

-

Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dibromocarbazole - Benchchem - 5

-

Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - MDPI - 10

-

Linkage engineering in hosts for dramatic efficiency enhancement of blue phosphorescent organic light-emitting diodes - Optica Publishing Group - 3

-

Insight into the Diindolo[3,2-b:2′,3′-h]carbazole Core as an Air-Stable Semiconductor for OTFTs - UB - 7

-

Synthesis, Characterization, and Application of Indolo[3,2-b]carbazole Semiconductors - ACS Publications - 8

-

Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - MDPI - 2

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications -6

-

A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes - SciSpace - 4

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. OPG [opg.optica.org]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes [mdpi.com]

3-Bromo-9-(2-ethylhexyl)-9H-carbazole: A Comprehensive Guide to Solubility, Solution Processing, and Structural Causality

Executive Summary

3-Bromo-9-(2-ethylhexyl)-9H-carbazole (CAS: 628336-85-6) is a highly versatile, functionalized intermediate widely utilized in the synthesis of organic semiconductors, hole-transporting materials (HTMs) for photovoltaics, and active pharmaceutical ingredients (APIs).

Unlike traditional unsubstituted carbazoles, which are highly crystalline solids with poor solubility, this specific derivative exists as a colorless to brown clear liquid at room temperature . This macroscopic state change is not accidental; it is the direct result of deliberate molecular engineering. By appending a branched 2-ethylhexyl chain to the nitrogen atom, researchers fundamentally alter the molecule's physical chemistry, transitioning its interaction with organic solvents from standard solid-liquid dissolution to liquid-liquid miscibility. This whitepaper provides an in-depth mechanistic analysis of this phenomenon, a comprehensive solubility profile, and field-proven protocols for its purification and downstream processing.

Mechanistic Causality: The Physics of Solvation

To understand the solubility profile of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole, one must analyze the competing forces of intermolecular aggregation and steric disruption[1].

The Rigid Carbazole Core vs. Steric Branching

The 9H-carbazole core is a rigid, planar, aromatic system. In unsubstituted analogs (e.g., 9H-carbazole), the flat molecular geometry promotes strong intermolecular

The introduction of the 2-ethylhexyl group —a bulky, branched alkyl chain—at the 9-position (N-alkylation) acts as a steric wedge[2]. The branching at the alpha/beta position of the alkyl chain physically prevents the planar carbazole cores from approaching close enough to achieve efficient

From Dissolution to Miscibility

Because the branched chain completely disrupts the crystalline lattice, the melting point of the compound drops below room temperature, rendering it a liquid[3]. Consequently, when introducing 3-Bromo-9-(2-ethylhexyl)-9H-carbazole to an organic solvent, the thermodynamic penalty of breaking a solid crystal lattice (

Causality of physical state: Steric hindrance from the branched alkyl chain disrupts π-π stacking.

Solubility Profile & Solvent Selection Guide

Because the compound is a liquid (MW: 358.32 g/mol ), solvent selection is dictated by polarity matching and the dielectric constant (

Table 1: Quantitative Solubility and Miscibility Profile

| Solvent Class | Representative Solvents | Miscibility Level | Dielectric Constant ( | Mechanistic Rationale |

| Non-Polar / Aromatic | Toluene, Hexanes, Chlorobenzene | Highly Miscible | 1.9 – 5.6 | Strong London dispersion forces between the solvent and the lipophilic 2-ethylhexyl chain. Ideal for spin-coating inks. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, THF | Highly Miscible | 4.8 – 9.1 | Favorable dipole-dipole interactions with the polarizable bromine atom and the electron-rich carbazole core. Ideal for extraction. |

| Polar Protic | Methanol, Ethanol | Moderately Miscible | 24.3 – 33.0 | The strong hydrogen-bonding network of the solvent resists disruption by the bulky, hydrophobic carbazole molecule. |

| Aqueous | Water | Insoluble | 80.1 | Extreme hydrophobic effect. The molecule lacks sufficient hydrogen bond acceptors/donors to overcome the entropic penalty of water cavity formation. |

Experimental Workflows

The liquid state of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole dictates specific handling procedures. Traditional purification techniques like recrystallization are impossible. Instead, workflows must rely on liquid-liquid extraction and silica gel chromatography.

Protocol 1: Liquid-Liquid Extraction & Chromatographic Purification

This protocol is designed to isolate the compound post-synthesis (e.g., after an N-alkylation or bromination reaction) utilizing its high miscibility in polar aprotic solvents.

-

Reaction Quenching: Quench the crude reaction mixture with distilled water. Causality: Water neutralizes reactive species and forces the highly hydrophobic carbazole derivative out of any water-miscible reaction solvents (like DMF or DMSO).

-

Phase Separation: Add Dichloromethane (DCM) in a 1:1 volume ratio to the aqueous phase. Transfer to a separatory funnel. Causality: DCM (

) is chosen over hexanes because its slight polarity perfectly matches the bromo-carbazole core, ensuring a near 100% partition coefficient into the organic layer. -

Washing: Wash the organic layer twice with saturated aqueous NaCl (brine). Causality: Brine increases the ionic strength of the aqueous layer, further driving the organic compound into the DCM phase via the "salting-out" effect while removing residual water from the organic layer.

-

Drying: Add anhydrous Magnesium Sulfate (

) to the DCM layer until it flows freely. Filter the suspension. -

Concentration: Remove DCM via rotary evaporation at 35 °C under reduced pressure. The product will remain as a crude, viscous liquid.

-

Column Chromatography: Load the crude liquid directly onto a silica gel column. Elute using a 95:5 Hexane:Ethyl Acetate mixture. Causality: Because the compound is highly lipophilic, a highly non-polar eluent is required. If a polar solvent were used, the compound would elute immediately at the solvent front, failing to separate from impurities.

-

Validation: Confirm purity via Thin Layer Chromatography (TLC) under UV light (254 nm) and

-NMR. The pure compound will present as a colorless to brown clear liquid[4].

Protocol 2: Ink Formulation for Spin-Coating (OLED/OPV Applications)

This protocol details the preparation of a defect-free solution for thin-film deposition.

-

Solvent Selection: Select anhydrous Chlorobenzene or Toluene. Causality: These aromatic solvents provide excellent miscibility and possess moderate boiling points (~110-132 °C), allowing for controlled solvent evaporation during spin-coating, which is critical for uniform film morphology[5].

-

Dissolution: Weigh the liquid 3-Bromo-9-(2-ethylhexyl)-9H-carbazole and dilute to a concentration of 15-20 mg/mL. Vortex for 2 minutes.

-

Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chemically inert to aggressive aromatic solvents. Using standard PES or Nylon filters will result in partial filter dissolution, introducing particulate defects into the semiconductor thin film.

Workflow from crude synthesis to thin-film device fabrication via solution processing.

Conclusion

The physical state and solubility of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole perfectly illustrate the power of rational molecular design. By understanding that the branched 2-ethylhexyl group acts as a steric disruptor to

References

-

TCI Chemicals. "3-Bromo-9-(2-ethylhexyl)-9H-carbazole | 628336-85-6 Product Specifications". Tokyo Chemical Industry.

-

Labscoop. "3-Bromo-9-(2-ethylhexyl)-9H-carbazole, 1G - Safety and Storage". Labscoop Marketplace.

-

MDPI. "Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance". Crystals.

-

ACS Omega. "Alkyl-Side-Chain Engineering of Nonfused Nonfullerene Acceptors with Simultaneously Improved Material Solubility and Device Performance for Organic Solar Cells". American Chemical Society.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Alkyl-Side-Chain Engineering of Nonfused Nonfullerene Acceptors with Simultaneously Improved Material Solubility and Device Performance for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-9-(2-ethylhexyl)-9H-carbazole, 1G | Labscoop [labscoop.com]

- 4. 3-Bromo-9-(2-ethylhexyl)-9H-carbazole | 628336-85-6 | TCI Deutschland GmbH [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Properties of 2-Ethylhexyl Substituted Carbazole Cores

Introduction: The Strategic Advantage of 2-Ethylhexyl Substitution on the Carbazole Core

Carbazole and its derivatives have long been cornerstone materials in the field of organic electronics, prized for their robust hole-transporting capabilities, high thermal stability, and wide energy bandgap.[1][2] The core carbazole unit offers a rigid, planar π-conjugated system that facilitates efficient charge transport. However, pristine carbazole and many of its simple derivatives suffer from poor solubility in common organic solvents, which severely limits their processability for large-area, solution-based fabrication of electronic devices.

The introduction of a 2-ethylhexyl substituent onto the carbazole nitrogen (N-9 position) or other positions of the carbazole ring is a strategic molecular engineering approach to overcome this critical limitation. The branched, flexible 2-ethylhexyl chain disrupts intermolecular packing, thereby significantly enhancing solubility. This modification, while primarily for processability, also subtly influences the electronic and photophysical properties of the carbazole core, making these materials highly versatile for a range of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and perovskite solar cells (PSCs).[2][3]

This technical guide provides an in-depth exploration of the core electronic properties of 2-ethylhexyl substituted carbazoles, offering insights into their synthesis, electrochemical behavior, photophysical characteristics, and the implications of these properties for device performance. The content herein is intended for researchers, scientists, and professionals in materials science and drug development seeking a comprehensive understanding of this important class of organic semiconductors.

Synthesis of 2-Ethylhexyl Substituted Carbazoles: A Foundational Overview

The synthesis of N-(2-ethylhexyl)carbazole is a crucial first step for many more complex derivatives. A common and straightforward method involves the N-alkylation of the carbazole core.

Typical N-Alkylation Protocol:

A general and effective procedure for the synthesis of N-(2-ethylhexyl)carbazole involves the reaction of carbazole with 2-ethylhexyl bromide in the presence of a base.[4]

dot

Caption: Energy level diagram illustrating HOMO/LUMO alignment with device electrodes.

Influence of the 2-Ethylhexyl Group on Electrochemical Properties

The 2-ethylhexyl group, being an electron-donating alkyl chain, can slightly raise the HOMO level of the carbazole core. However, its primary role is to enhance solubility, which in turn leads to better film formation and more reliable and reproducible electrochemical measurements. For instance, in the context of hole-transporting materials (HTMs) for perovskite solar cells, the HOMO level of the carbazole-based HTM must be well-aligned with the valence band of the perovskite layer to ensure efficient hole extraction. [5] Table 1: Electrochemical Properties of Selected 2-Ethylhexyl Substituted Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

| 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole | -5.84 | -3.68 | 2.16 | [6] |

| CMO ((2-ethylhexyl)-9H-carbazole core with N,N-di-p-methoxyphenylamine end groups) | -5.13 | -2.11 | 3.02 | |

| CMT ((2-ethylhexyl)-9H-carbazole core with N,N-di-p-methylthiophenylamine end groups) | -5.02 | -2.13 | 2.89 | [7] |

Photophysical Properties: Absorption and Emission Characteristics

The photophysical properties of 2-ethylhexyl substituted carbazoles, specifically their absorption and emission of light, are critical for their application in optoelectronic devices like OLEDs and as scintillators. [8][9]These properties are typically investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy.

Experimental Protocol: UV-Vis and Photoluminescence Spectroscopy

Objective: To characterize the light absorption and emission properties of a 2-ethylhexyl substituted carbazole derivative in solution and as a thin film.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (Photoluminescence Spectrometer)

Procedure (Solution):

-

Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent (e.g., toluene, dichloromethane, or THF).

-

Record the UV-Vis absorption spectrum to identify the absorption maxima (λₘₐₓ).

-

Record the photoluminescence spectrum by exciting the sample at a wavelength corresponding to one of its absorption maxima.

Procedure (Thin Film):

-

Prepare a thin film of the material on a suitable substrate (e.g., quartz or glass) by a solution-processing technique such as spin-coating. [9]2. Record the UV-Vis absorption and photoluminescence spectra of the thin film.

Data Analysis:

-

The onset of the absorption spectrum can be used to determine the optical band gap (E_g) using the Tauc plot method or by the equation: E_g (eV) = 1240 / λₒₙₛₑₜ (nm) .

-

The PL spectrum reveals the emission color and the Stokes shift (the difference in wavelength between the absorption and emission maxima).

dot

Caption: Simplified Jablonski diagram showing absorption and emission processes.

Impact of 2-Ethylhexyl Substitution on Photophysical Properties

The absorption spectra of carbazole derivatives typically exhibit strong absorption bands in the UV region corresponding to π-π* transitions of the conjugated carbazole core. [10]The introduction of the 2-ethylhexyl group generally does not significantly alter the position of these absorption bands. However, in the solid state (thin films), the intermolecular interactions can lead to a red-shift in the absorption and emission spectra compared to the solution phase, indicating the formation of aggregates or a more planar backbone conformation. [11] For instance, N-(2-ethylhexyl)carbazole (EHCz) itself has been shown to be an efficient liquid scintillator, demonstrating the intrinsic luminescent properties of this core structure. [8]In more complex molecules, the 2-ethylhexyl group's primary role is to enable the formation of high-quality thin films, which is crucial for achieving efficient solid-state luminescence.

Table 2: Photophysical Properties of a Representative 2-Ethylhexyl Substituted Carbazole

| Compound | Absorption λₘₐₓ (nm) (Solution) | Emission λₘₐₓ (nm) (Solution) | Optical Band Gap (eV) (Film) | Reference |

| 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole | 405 | - | 2.63 | [6] |

| N-[6-(8-benzylquinoline)-hexyl] carbazole (CzBQ) | - | 410 | 3.02 | [12] |

Applications in Electronic Devices: The Functional Consequence of Electronic Properties

The favorable electronic properties of 2-ethylhexyl substituted carbazoles, combined with their excellent processability, have led to their widespread use in various organic electronic devices.

-

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are extensively used as host materials for phosphorescent emitters and as hole-transporting materials in OLEDs due to their high triplet energy and good hole mobility. [2]The 2-ethylhexyl group ensures the formation of smooth, amorphous films, which is critical for preventing device short-circuits and achieving high efficiency.

-

Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs): In solar cells, 2-ethylhexyl substituted carbazoles are primarily employed as hole-transporting materials. [3]Their HOMO level can be tuned to match the energy levels of the photoactive layer for efficient hole extraction. Furthermore, the hydrophobic nature of the 2-ethylhexyl chains can help protect the sensitive perovskite layer from moisture, thereby improving the long-term stability of the device. [7]

Conclusion

The strategic incorporation of the 2-ethylhexyl substituent onto the carbazole core has been instrumental in advancing the field of organic electronics. This modification provides a crucial handle to enhance the solubility and processability of carbazole-based materials without significantly compromising their inherent and desirable electronic properties. Through careful molecular design, the HOMO/LUMO energy levels, charge carrier mobility, and photophysical characteristics of 2-ethylhexyl substituted carbazoles can be fine-tuned to meet the specific requirements of high-performance OLEDs, OSCs, and PSCs. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and developers working with this versatile class of organic semiconductors.

References

-

Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms - IIETA. [Link]

-

Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA. [Link]

-

A simple and dopant-free hole-transporting material based on (2-ethylhexyl)-9H-carbazole for efficient planar perovskite solar cells - RSC Publishing. [Link]

-

New two-step synthesis of N-(2-ethylhexyl)-2,7-diiodocarbazole as a monomer for conjugated polymers - Taylor & Francis. [Link]

-

Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives - Frontiers. [Link]

-

N,N-Di-para-methylthiophenylamine-Substituted (2-Ethylhexyl)-9H-Carbazole: A Simple, Dopant-Free Hole-Transporting Material for Planar Perovskite Solar Cells | The Journal of Physical Chemistry C - ACS Publications. [Link]

-

N-(2-Ethylhexyl)carbazole: A New Fluorophore Highly Suitable as a Monomolecular Liquid Scintillator - PubMed. [Link]

-

Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms | Request PDF - ResearchGate. [Link]

-

UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method - MDPI. [Link]

-

Simple and Dopant-free Hole-Transporting Material based on (2-ethylhexyl)-9H-Carbazole for Efficient Planar Perovskite Solar Cells | Request PDF - ResearchGate. [Link]

-

A simple and dopant-free hole-transporting material based on (2-ethylhexyl)-9 H -carbazole for efficient planar perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC03683C. [Link]

-

Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c]t[1][13][14]hiadiazole Acceptor Units for Photonics - MDPI. [Link]

-

(PDF) 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. [Link]

-

Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - MDPI. [Link]

-

New solution-processable carbazole derivatives as deep blue emitters for Organic Light-Emitting Diodes - UB. [Link]

-

(PDF) UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method - ResearchGate. [Link]

-

Unusual photophysical properties of substituted carbazoles - PubMed. [Link]

-

Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Publishing. [Link]

-

80% Fill Factor in Organic Solar Cells with a Modified Nickel Oxide Interlayer - Diamond Publications. [Link]

-

5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole - MDPI. [Link]

-

[Research on synthesis and luminous mechanism of a soluble blue-light luminescence material derived from carbazole] - PubMed. [Link]

Sources

- 1. iieta.org [iieta.org]

- 2. mdpi.com [mdpi.com]

- 3. publications.diamond.ac.uk [publications.diamond.ac.uk]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-(2-Ethylhexyl)carbazole: A New Fluorophore Highly Suitable as a Monomolecular Liquid Scintillator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. [Research on synthesis and luminous mechanism of a soluble blue-light luminescence material derived from carbazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]

- 14. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA [iieta.org]

suppliers of high purity 3-Bromo-9-(2-ethylhexyl)-9H-carbazole

Title: Strategic Sourcing & Validation of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the procurement, quality assessment, and validation of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole (CAS: 628336-85-6). Targeted at researchers in organic electronics (OLED/OPV) and medicinal chemistry, this document moves beyond simple catalog listings to analyze the critical quality attributes (CQAs) that dictate experimental success. We define a tiered supplier landscape, detail specific impurity profiles arising from synthesis, and establish a self-validating Quality Control (QC) protocol to ensure material integrity prior to high-value application.

Chemical Profile & Critical Utility[1][2][3]

3-Bromo-9-(2-ethylhexyl)-9H-carbazole is a pivotal halogenated intermediate. Its structural dualism—combining the electroactive carbazole core with a solubilizing 2-ethylhexyl tail—makes it indispensable for solution-processed organic semiconductors and lipophilic pharmaceutical scaffolds.[1]

| Property | Specification | Technical Note |

| CAS Number | 628336-85-6 | Verify against CoA.[1][2] Often confused with non-alkylated analogs.[1] |

| Molecular Formula | C₂₀H₂₄BrN | MW: 358.32 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid | Pure form is often a colorless to pale yellow viscous oil.[1] Dark brown indicates oxidation or residual catalyst.[1] |

| Solubility | High (CHCl₃, THF, Toluene) | The 2-ethylhexyl chain prevents π-π stacking aggregation, enabling high-concentration processing. |

| Purity Standard | >98.0% (GC/HPLC) | OLED Grade: Requires >99.5% to prevent charge trapping.[1] Synthesis Grade: >98% is acceptable for Suzuki/Buchwald couplings. |

Core Applications:

-

Organic Electronics (OLEDs/OPVs): Precursor for hole-transport materials (HTM) and thermally activated delayed fluorescence (TADF) emitters.[1] The alkyl chain is critical for film morphology in spin-coating processes.[1]

-

Medicinal Chemistry: A lipophilic scaffold for kinase inhibitors where the carbazole mimics the ATP adenine ring, and the alkyl tail targets hydrophobic pockets.[1]

The Global Supplier Landscape

Sourcing strategies must balance cost, purity, and batch-to-batch consistency. Suppliers are categorized into three tiers based on their role in the supply chain and quality assurance capabilities.

Tier 1: Reference Standards (High Trust / Low Risk)

Best for: Bench-scale optimization, analytical standards, and final device fabrication.

-

Sigma-Aldrich (MilliporeSigma): Offers high documentation traceability (CoA, HNMR).[1]

-

TCI Chemicals: Specializes in "Electronic Materials" grade; typically guarantees low metal content.[1]

-

Fluorochem: Strong UK-based supplier with rigorous in-house QC for halogenated heterocycles.[1]

Tier 2: Specialized Synthesis Houses (Scale-Up / Moderate Risk)

Best for: Gram-to-kilogram scale synthesis and pilot studies.

-

BLD Pharm: Major catalog aggregator with rapid fulfillment; purity is generally reliable for synthesis but requires re-validation for device physics.[1]

-

Ningbo Inno Pharmchem: A key manufacturer in China.[1] Useful for bulk sourcing but requires strict incoming QC due to potential batch variability.[1]

Tier 3: Custom Synthesis & Bulk Traders (High Risk)[3]

-

Caution: Many suppliers on aggregators like ChemicalBook are traders, not manufacturers.[1] Risks include positional isomers (e.g., 6-bromo impurities) or residual palladium catalysts which are detrimental to optoelectronic performance.[1]

Technical Evaluation: The "Purity Trap"

For drug development and OLEDs, "98% Purity" is a deceptive metric.[1] The nature of the remaining 2% defines the material's usability.[1]

Critical Impurities & Origins:

-

3,6-Dibromo-9-(2-ethylhexyl)carbazole:

-

9-(2-ethylhexyl)carbazole (Unreacted Starting Material):

-

Origin: Incomplete reaction.

-

Impact: Inert filler that dilutes active sites; difficult to remove due to similar solubility.[1]

-

-

Transition Metals (Pd, Cu):

Internal Validation Protocol (Self-Validating System)

Do not rely solely on the supplier's Certificate of Analysis (CoA).[1] Implement this standardized workflow upon receipt of every batch.

Step 1: Visual Inspection[3][6]

-

Pass: Colorless to pale yellow viscous liquid.[1]

-

Fail: Dark brown/black liquid (Indicates oxidation or heavy metal contamination).[1]

-

Action: If dark, perform a filtration through a short silica plug or activated charcoal treatment before analysis.[1]

Step 2: Structural Verification (1H NMR)

-

Solvent: CDCl₃

-

Key Diagnostic Signals:

-

Aromatic Region (7.0 - 8.2 ppm): Confirm substitution pattern. Look for the doublet at ~8.2 ppm (H-4 proton, deshielded by Br).

-

Alkyl Region (0.8 - 2.0 ppm): Confirm the 2-ethylhexyl multiplet integration (15H total).

-

N-CH2 (4.1 ppm): Doublet indicating successful alkylation at the Nitrogen.[1]

-

Step 3: Purity Assay (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX or equivalent).[1]

-

Mobile Phase: Gradient Acetonitrile (ACN) : Water (90:10 to 100:0).[1]

-

Detection: UV @ 254 nm and 280 nm.[1]

-

Acceptance Criteria: Single dominant peak (>99% area) with no shoulders.[1]

Step 4: Functional Test (Optional but Recommended)

-

Perform a small-scale Suzuki coupling with a boronic acid standard. If yield is <80%, suspect catalyst poisoning or inactive impurities.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for validating incoming chemical shipments.

Caption: Logical workflow for incoming QC of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole, prioritizing non-destructive analysis before purification.

References

-

Bezuglyi, M., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E, 71(Pt 9).[1] (Contextual reference for bromocarbazole structural analysis). Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 468590634: 3-Bromo-9-(2-ethylhexyl)-9H-carbazole.[1] Retrieved from [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 3-bromocarbazole derivatives

An In-depth Guide to Suzuki-Miyaura Coupling for the Synthesis of 3-Arylcarbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the arylation of 3-bromocarbazole derivatives. Carbazole-based compounds are pivotal structural motifs in medicinal chemistry, materials science, and optoelectronics, valued for their unique photophysical properties and biological activity.[1][2] The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl carbazole structures from readily available starting materials.[3][4][5]

This guide moves beyond a simple recitation of steps to explain the fundamental principles and critical parameters that govern reaction success. By understanding the causality behind experimental choices, researchers can effectively troubleshoot and optimize conditions for their specific 3-bromocarbazole substrates.

The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle

The reaction is a complex, palladium-catalyzed process that involves three key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states, acting as a catalytic workbench to bring the two coupling partners together.[8]

The general catalytic cycle is as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the 3-bromocarbazole, forming a square-planar Pd(II) complex. This is often the rate-limiting step of the cycle.[6][8] Electron-rich ligands on the palladium center can accelerate this process.[9]

-

Transmetalation: This step requires the presence of a base. The base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[10] This species then transfers its organic group (the aryl partner) to the Pd(II) complex, displacing the bromide. The exact mechanism of this ligand exchange is still a subject of detailed study but is fundamental for the reaction to proceed.[9]

-

Reductive Elimination: The two organic partners (the carbazole and the new aryl group) are expelled from the palladium center, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Reaction: Key Parameters and Considerations

The success of coupling a 3-bromocarbazole derivative hinges on the careful selection of several key components. The electron-rich nature of the carbazole ring and the steric hindrance around the reaction center can influence the outcome.

Catalyst System: The Palladium Precursor and Ligand

The choice of catalyst is paramount. The system consists of a palladium source (precatalyst) and a supporting ligand.

-

Palladium Source: While Pd(PPh₃)₄ can be used directly as a Pd(0) source, it is more common to use stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.[6]

-

Ligands: Ligands stabilize the palladium center, prevent the formation of inactive palladium black, and critically modulate its reactivity.[8] For aryl bromides like 3-bromocarbazole, bulky and electron-rich phosphine ligands are often superior. They promote the oxidative addition step and facilitate the final reductive elimination.[9][11]

-

Triphenylphosphine (PPh₃): A standard, widely used ligand, but may require higher temperatures or catalyst loadings for challenging substrates.[6]

-

Buchwald Ligands (e.g., SPhos, XPhos): These dialkylbiaryl phosphines are highly effective for coupling aryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction temperatures.[9][11]

-

Bidentate Ligands (e.g., dppf): Found in catalysts like PdCl₂(dppf), these "pincer-like" ligands offer high stability to the palladium center.

-

The Role of the Base

A base is essential for the transmetalation step. It reacts with the boronic acid to form an "ate" complex, which increases the nucleophilicity of the aryl group, facilitating its transfer to the palladium center.[9][10]

-

Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often leading to higher yields, especially in difficult couplings.[12]

-

Phosphates (K₃PO₄): A strong base that is particularly effective in many systems, often used with Buchwald-type ligands.[11]

-

Fluorides (KF): A milder base that can be advantageous when base-sensitive functional groups are present on the substrates.[5]

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Aprotic solvents are standard, often with the addition of water.

-

Toluene, 1,4-Dioxane, Tetrahydrofuran (THF): Common ethereal or aromatic solvents for Suzuki couplings.[8]

-

Dimethylformamide (DMF): A polar aprotic solvent that can be effective but may require higher temperatures for purification due to its high boiling point.[13]

-

Aqueous Mixtures: A small amount of water is frequently added to the organic solvent (e.g., Dioxane/H₂O) to help dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and promote the reaction.[7][8]

Comparative Data: Reaction Conditions for 3-Bromocarbazole Derivatives

The following table summarizes various conditions reported in the literature for Suzuki-Miyaura couplings on substrates related to the carbazole framework. This data serves as a valuable starting point for designing new experiments.

| Substrate (N-Substituent) | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| N-Alkyl | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Reflux | Good | Generalization from[14][15] |

| N-Phenyl | Phenylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | High | Generalization from[7] |

| N-H (unprotected) | Heteroarylboronic Acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane | 110 (MW) | 67-89 | [16] |

| N-Alkyl | Arylboronic Ester | Pd₂(dba)₃ / t-Bu₃P | K₃PO₄ | THF/H₂O | 60 | N/A | [17] |

| N-Aryl | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80-100 | High | Generalization from[11] |

Detailed Experimental Protocol: Synthesis of 3-(4-methylphenyl)-9-phenyl-9H-carbazole

This protocol provides a representative, step-by-step procedure for the coupling of N-phenyl-3-bromocarbazole with 4-methylphenylboronic acid.

Materials and Reagents:

-

N-phenyl-3-bromocarbazole (1.0 equiv)

-

4-Methylphenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Workflow Diagram

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-phenyl-3-bromocarbazole (e.g., 322 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and cesium carbonate (815 mg, 2.5 mmol).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.

-

Degassing: Vigorously stir the suspension and bubble the inert gas through it for 15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Briefly remove the gas inlet and add the PdCl₂(dppf) catalyst (22 mg, 0.03 mmol) to the flask.

-

Final Degassing: Immediately re-establish the inert atmosphere and bubble gas through the mixture for an additional 5-10 minutes. The mixture will typically turn a dark red or brown color.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and fit it with a reflux condenser. Allow the reaction to stir overnight (12-24 hours).

-

Monitoring: Progress can be monitored by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the 3-bromocarbazole starting material.

-

Work-up: After the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-methylphenyl)-9-phenyl-9H-carbazole.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst (oxygen exposure); Insufficiently active base/catalyst system; Low reaction temperature. | Ensure thorough degassing; Switch to a stronger base (e.g., K₃PO₄) or a more active ligand (e.g., SPhos); Increase reaction temperature. |

| Debromination | Presence of protic impurities; Side reaction promoted by some catalyst systems. | Use anhydrous solvents; Screen different ligands and bases. The use of XPhos has been shown to mitigate this side reaction in some systems.[16] |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedure; Ensure a positive pressure of inert gas is maintained throughout the reaction. |

| Incomplete Reaction | Insufficient reaction time; Steric hindrance from bulky substrates. | Extend the reaction time; Switch to a more active catalyst system (e.g., one based on a Buchwald ligand); Increase catalyst loading slightly (e.g., to 5 mol%). |

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]

-

ChemTube 3D. Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. (2026). Available from: [Link]

-

Kuhn, M., et al. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). PMC. Available from: [Link]

-

Kanchani, J. & Subha, M. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. (2021). Der Pharma Chemica. Available from: [Link]

-

Toubi, Y., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PMC. Available from: [Link]

-

Kanchani, J. & Subha, M. Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. (2021). Der Pharma Chemica. Available from: [Link]

-

Sapountzis, I. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC. Available from: [Link]

-

Otsuka, I., et al. Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. (2021). MDPI. Available from: [Link]

-

Dawood, K. M., et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2016). Semantic Scholar. Available from: [Link]

-

Valente, C., et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. Available from: [Link]

-

Royal Society of Chemistry. . Available from: [Link]

-

Tanimu, A., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Available from: [Link]

-

Patil, P. B., et al. 9-(4-Methoxyphenyl)-9H-carbazole. (2023). PMC. Available from: [Link]

-

Ghorab, M. M., et al. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2000). MDPI. Available from: [Link]

-

ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Available from: [Link]

-

Arulprakash, N., et al. Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. (2018). ResearchGate. Available from: [Link]

-

RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available from: [Link]

-

ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]

- Google Patents. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole.

-

Wang, Y., et al. Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. (2024). Beilstein Journals. Available from: [Link]

-

ResearchGate. Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions | Request PDF. (2018). Available from: [Link]

-

New Journal of Chemistry (RSC Publishing). Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. Available from: [Link]

Sources

- 1. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mt.com [mt.com]

- 4. youtube.com [youtube.com]

- 5. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers [mdpi.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, functional materials, and agrochemicals.[1][2] Arylamines, in particular, are prevalent structural motifs in a vast array of biologically active compounds. The Buchwald-Hartwig amination has emerged as a revolutionary tool for the formation of these crucial bonds, offering a versatile and efficient palladium-catalyzed cross-coupling of amines with aryl halides.[1][3][4] This reaction has largely superseded harsher, more traditional methods which often suffer from limited substrate scope and poor functional group tolerance.[3]

This document provides a detailed guide to the application of the Buchwald-Hartwig amination for the specific transformation of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole. Carbazole derivatives are of significant interest due to their presence in natural products and their utility as chiral organocatalysts and phosphine ligands.[5] The protocols and insights herein are designed to equip researchers with the necessary knowledge to successfully execute and optimize this powerful coupling reaction.

Reaction Principle: A Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][6][7]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-Bromo-9-(2-ethylhexyl)-9H-carbazole, forming a Pd(II) intermediate.[6][8][9]

-

Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated, yielding a palladium-amido complex.[1][6]

-

Reductive Elimination: The final step involves the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][6][8]

Core Components and Their Rationale

A successful Buchwald-Hartwig amination hinges on the judicious selection of several key components:

-

Palladium Precatalyst: While Pd(0) is the active catalyst, air-stable Pd(II) precatalysts are often used. These are reduced in situ to the active Pd(0) species.[4] Modern precatalysts, such as those incorporating bulky phosphine ligands (e.g., XPhos Pd G3), offer high activity and broad substrate scope.[10]

-

Phosphine Ligand: The choice of phosphine ligand is critical and profoundly influences reaction efficiency.[11] Bulky, electron-rich dialkylbiaryl phosphine ligands, like XPhos, RuPhos, and DavePhos, have proven to be highly effective in promoting the key steps of the catalytic cycle.[9][12][13] These ligands favor the formation of monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination.[3]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[6] Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[10] The choice of base can also be influenced by the solvent, with anionic bases being favored in nonpolar solvents.[14][15][16]

-

Solvent: Anhydrous, degassed solvents are crucial as water and oxygen can deactivate the catalyst.[10] Aprotic, nonpolar solvents like toluene and dioxane are frequently employed.[10][17]

Experimental Protocol: Amination of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole

This protocol provides a general starting point for the small-scale amination of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole. Optimization may be required depending on the specific amine coupling partner.

Materials:

| Reagent/Material | Amount (for 1.0 mmol scale) | Molar Eq. | Notes |

| 3-Bromo-9-(2-ethylhexyl)-9H-carbazole | 1.0 mmol | 1.0 | Substrate |

| Amine | 1.2 mmol | 1.2 | Coupling Partner |

| Palladium Precatalyst (e.g., XPhos Pd G3) | 0.02 mmol | 0.02 | 2 mol% |

| Base (e.g., Sodium tert-butoxide) | 1.4 mmol | 1.4 | |

| Anhydrous, Degassed Toluene | 5 mL | - | Solvent |

| Oven-dried reaction vial with stir bar | 1 | - | |

| Inert atmosphere (Argon or Nitrogen) | - | - |

Procedure:

-

Reaction Setup (under Inert Atmosphere): In a glovebox or under a steady stream of inert gas, add 3-Bromo-9-(2-ethylhexyl)-9H-carbazole, the palladium precatalyst, and the base to an oven-dried reaction vial containing a magnetic stir bar.[10]

-

Sealing and Purging: Seal the vial with a cap containing a PTFE septum. If not performed in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[10]

-

Solvent and Reagent Addition: Add the anhydrous, degassed toluene via syringe.[7][10] Subsequently, add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.[10]

-

Reaction Conditions: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[7][18][19] Stir the reaction mixture vigorously.

-

Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][10]

-

Workup: Upon completion, cool the reaction to room temperature.[10] Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.[10] Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[7][10]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl carbazole derivative.[7][10]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Inactive catalyst; impurities in reagents or solvent (water, oxygen); incorrect base or solvent.[10] | Ensure all reagents are pure and solvents are anhydrous and degassed.[10] Screen different palladium precatalysts, ligands, bases, and solvents.[20][21] |

| Side Product Formation (e.g., Hydrodehalogenation) | β-hydride elimination, especially with primary amines.[10] | The use of bulky, electron-rich phosphine ligands can often suppress this side reaction.[10] |